molecular formula C15H14ClNO4S B1303982 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 250714-62-6

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Cat. No.: B1303982
CAS No.: 250714-62-6
M. Wt: 339.8 g/mol
InChI Key: YNOMZLGEMFKAGP-UHFFFAOYSA-N
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Description

Background and Significance of Sulfonylated Amino Acid Derivatives

Sulfonylated amino acid derivatives represent a crucial class of bioactive compounds that have gained considerable attention in modern organic and medicinal chemistry research. These compounds combine the structural features of amino acids with sulfonyl functional groups, creating unique molecular architectures with diverse biological activities and synthetic applications. The synthesis of bioactive sulfonamides using amino acids as starting reagents has emerged as a significant area of research interest, offering numerous advantages over traditional synthetic approaches that rely on simple amines as precursors.

Amino acids are increasingly preferred over amines in sulfonamide synthesis due to their inherent biological relevance, chirality, stereochemistry, and diversity of side chains. These natural building blocks provide orthogonality in functional group manipulation and offer potential for peptide and protein synthesis under mild reaction conditions. The alignment with green chemistry principles, combined with diverse synthetic applications, easy availability, and economic viability, makes amino acid-derived sulfonamides particularly attractive for pharmaceutical and materials science applications.

The reaction mechanism underlying the synthesis of amino acid-derived sulfonamides involves a nucleophilic attack by the amino group on activated sulfonyl species, resulting in the formation of sulfonamide functional groups. This fundamental transformation enables the creation of compounds with tailored structures that exhibit numerous pharmacological activities, including antibacterial, antiviral, anticancer, antioxidant, anti-inflammatory, anti-plasmodial, antimalarial, anti-trypanosomal, and insect growth regulatory properties.

Recent advances in sulfonylation methodology have demonstrated the versatility of amino acid-based substrates in various synthetic transformations. Silver-catalyzed coupling reactions have shown particular promise, with amino acid sulfonamides serving as effective sulfonyl radical sources in regioselective functionalization reactions. These developments have expanded the synthetic utility of amino acid derivatives beyond traditional amide bond formation to include complex radical-mediated transformations.

Historical Context of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

The development of this compound can be traced to the broader evolution of sulfonamide chemistry and amino acid modification strategies that emerged in the mid-20th century. This compound represents a specific example of N-sulfonylated phenylalanine derivatives, which have been systematically investigated for their potential biological activities and synthetic utility. The incorporation of the 2-chlorophenyl sulfonyl group into the phenylalanine scaffold demonstrates the strategic modification of natural amino acids to create novel bioactive molecules.

The historical development of this compound class reflects the growing understanding of structure-activity relationships in sulfonamide chemistry. Early investigations into amino acid acylation revealed that sulfonamides exhibit regioselective reactivity patterns distinct from other acylating agents. These findings established fundamental principles for the selective modification of amino acid derivatives and laid the groundwork for the synthesis of compounds like this compound.

The compound's identification number 250714-62-6 in the Chemical Abstracts Service registry indicates its formal recognition in chemical literature and commercial databases. This cataloging reflects the compound's significance in research applications and its availability through specialized chemical suppliers for scientific investigations. The standardization of its nomenclature as this compound follows systematic naming conventions that clearly identify its structural features and functional groups.

Research into this specific compound has been facilitated by advances in synthetic methodology that enable efficient preparation of N-sulfonylated amino acid derivatives. The development of reliable synthetic routes has made such compounds accessible to researchers investigating their potential applications in medicinal chemistry, materials science, and biochemical studies.

Position in Chemical Classification Systems

This compound occupies a unique position within several overlapping chemical classification systems, reflecting its multifaceted structural and functional characteristics. From a primary classification perspective, the compound belongs to the amino acid derivative family, specifically as a modified phenylalanine analog where the amino group has been functionalized with a sulfonyl substituent. This modification fundamentally alters the compound's chemical and biological properties while maintaining the core amino acid framework.

Within the broader sulfonamide classification system, this compound represents an N-sulfonylated amino acid derivative, distinguished from simple sulfonamides by the presence of the carboxylic acid functionality characteristic of amino acids. The sulfonamide functional group (-SO2NH-) serves as the primary pharmacophore in many bioactive compounds, and its presence in this amino acid context creates opportunities for diverse biological interactions and synthetic transformations.

The compound can also be classified as an aromatic sulfonamide due to the presence of the 2-chlorophenyl aromatic ring system attached to the sulfonyl group. This aromatic substitution pattern influences the compound's electronic properties, lipophilicity, and potential for π-π interactions with biological targets. The specific positioning of the chlorine substituent in the ortho position (2-position) on the phenyl ring creates unique steric and electronic effects that distinguish this compound from related para- or meta-substituted analogs.

From a medicinal chemistry perspective, the compound falls within the category of amino acid-based drug intermediates or pharmacological probes. The integration of sulfonamide functionality with amino acid structure provides a scaffold for investigating structure-activity relationships and developing novel therapeutic agents. The compound's dual nature as both an amino acid derivative and a sulfonamide positions it at the intersection of peptide chemistry and sulfa drug development.

In synthetic chemistry classification systems, this compound serves as both a synthetic target and a building block for more complex molecular architectures. The compound's multiple functional groups (amino acid, sulfonamide, aromatic halide) provide diverse synthetic handles for further chemical modifications and incorporation into larger molecular frameworks.

Research Significance in Organic and Medicinal Chemistry

The research significance of this compound extends across multiple domains of chemical and biological investigation, reflecting the compound's versatile structural features and potential applications. In organic chemistry research, this compound serves as an important model system for understanding the reactivity and synthetic utility of N-sulfonylated amino acid derivatives. The presence of multiple functional groups within a single molecular framework makes it an excellent substrate for investigating regioselective transformations and developing new synthetic methodologies.

Recent advances in radical chemistry have highlighted the potential of amino acid sulfonamides as versatile sulfonylation reagents, with compounds like this compound serving as sources of sulfonyl radicals in various synthetic transformations. These applications demonstrate the compound's utility beyond traditional nucleophilic substitution reactions to include radical-mediated processes that can create complex molecular architectures under mild conditions.

In medicinal chemistry research, sulfonylated amino acid derivatives have demonstrated significant potential as bioactive compounds with diverse pharmacological properties. The structural similarity to natural amino acids combined with the presence of sulfonamide functionality creates opportunities for designing molecules that can interact with biological targets while maintaining favorable pharmacokinetic properties. Research into amino acid-based antimicrobial agents has shown that modifications like sulfonylation can enhance biological activity and provide new mechanisms of action against resistant pathogens.

The compound's research significance is further enhanced by its role in structure-activity relationship studies of sulfonamide derivatives. The specific substitution pattern, including the 2-chlorophenyl group and the phenylalanine backbone, provides a well-defined molecular framework for investigating how structural modifications influence biological activity, selectivity, and toxicity profiles. These studies contribute to the broader understanding of how to optimize sulfonamide-based drugs for specific therapeutic applications.

From a methodological perspective, this compound has contributed to advances in palladium-catalyzed functionalization reactions of amino acids and peptides. Research has demonstrated the utility of picolinamide-directed sulfonylation reactions that can selectively modify amino acid derivatives under mild conditions, expanding the toolkit available for late-stage functionalization of complex molecules. These methodological advances have implications for drug discovery, where selective modification of peptide-based therapeutics is increasingly important.

The compound also serves as a valuable probe for investigating the mechanistic aspects of sulfonamide action in biological systems. Understanding how structural features influence binding affinity, selectivity, and mechanism of action provides insights that can guide the design of next-generation therapeutic agents. The well-defined structure of this compound makes it an excellent model compound for such mechanistic investigations.

Properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOMZLGEMFKAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377532
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-62-6
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been investigated for its potential therapeutic effects. It is structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief .

Biochemical Research

The compound serves as a valuable tool in biochemical assays due to its ability to interact with various biological targets. Studies have shown that it can modulate signaling pathways involved in cell proliferation and apoptosis. This makes it a candidate for exploring mechanisms of action in cancer research and other diseases .

Pharmacological Studies

Pharmacological investigations have revealed that this compound exhibits activity against certain cancer cell lines, suggesting potential use as an anticancer agent. Its mechanism may involve the induction of apoptosis through the modulation of specific cellular pathways . Furthermore, studies are ongoing to assess its efficacy in combination therapies with other anticancer drugs.

Drug Development

The compound's unique properties make it a candidate for further development into new therapeutic agents. Researchers are exploring its potential as a lead compound for synthesizing derivatives that may enhance efficacy and reduce side effects compared to existing medications .

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of inflammatory markers in vitro. The results indicated that the compound could serve as a basis for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against breast cancer cell lines. The findings showed that it induced apoptosis and inhibited cell growth significantly compared to untreated controls. This supports the hypothesis that it may have therapeutic potential in oncology .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity Potency/Concentration Range
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid Likely C₁₅H₁₄ClNO₄S ~339.8 (estimated) Sulfonylamino, chlorophenyl, phenylpropanoic acid Hypothesized: Protease inhibition, receptor antagonism Not reported
Ki16425 C₂₃H₂₃ClN₂O₅S 485.96 Isoxazolyl, ethoxycarbonyl, thioether LPA receptor antagonist 10 µM (pharmacological studies)
(2S)-2-Amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic acid (V-9302) C₃₄H₃₈N₂O₄ 538.68 Bis-aryl, methoxy, butanoic acid Not specified; potential transporter modulation Not reported
2-Amino-3-sulfanylpropanoic acid hydrochloride (Cysteine HCl) C₃H₈ClNO₂S 157.62 Sulfanyl (thiol), amino, propanoic acid Antioxidant, protein synthesis Varies by application
Key Observations:

Core Backbone Differences: The target compound and Ki16425 share a propanoic acid chain but differ in substituents. Ki16425 incorporates an isoxazolyl ring and thioether linkage, which may enhance its selectivity for lysophosphatidic acid (LPA) receptors . V-9302 utilizes a butanoic acid chain with bulky bis-aryl groups, likely affecting membrane permeability and target engagement compared to the smaller phenylpropanoic acid scaffold .

Functional Group Impact: The sulfonylamino group in the target compound contrasts with the thioether in Ki16425 and the sulfanyl in cysteine. The 2-chlorophenyl moiety in the target compound and Ki16425 suggests shared affinity for hydrophobic binding pockets in enzymes or receptors.

Pharmacological and Biochemical Insights

  • Ki16425: Demonstrated as an LPA receptor antagonist at 10 µM in embryological studies, indicating mid-range potency . Its isoxazolyl-thioether structure may confer longer half-life compared to the target compound’s sulfonylamino group.
  • Cysteine Derivatives : The sulfanyl group in cysteine facilitates redox reactions and metal chelation, whereas the target compound’s sulfonyl group may favor irreversible enzyme inhibition or stable receptor interactions .

Physicochemical Properties

  • Acidity: The pKa of the sulfonylamino group (estimated ~1-2) is lower than cysteine’s thiol (pKa ~8.3), enhancing ionization at physiological pH and improving solubility in aqueous environments .

Biological Activity

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known by its CAS number 250714-62-6, is a sulfonamide compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄ClNO₄S
  • Molecular Weight : 339.79 g/mol
  • Melting Point : 141-142 °C

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes and its interactions with biological pathways. The compound has demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial in the treatment of conditions like Alzheimer’s disease and urinary infections, respectively .

Enzyme Inhibition

  • Acetylcholinesterase Inhibition :
    • The compound has shown strong inhibitory activity against AChE, which is vital for the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission and is beneficial in neurodegenerative diseases such as Alzheimer's.
    • IC50 Values : Specific IC50 values for AChE inhibition were not provided in the sources but are typically in the low micromolar range for effective inhibitors.
  • Urease Inhibition :
    • Urease plays a significant role in the pathogenesis of certain urinary tract infections. The inhibition of urease by this compound suggests potential therapeutic applications in treating such infections .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against several strains:

  • Moderate to Strong Activity : Effective against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Observed against other bacterial strains tested, indicating selective antibacterial properties .

Case Studies

  • Neuroprotective Effects :
    • A study indicated that compounds similar to this compound exhibited neuroprotective effects by reducing oxidative stress markers in neuronal cells. This suggests a potential role in protecting against neurodegeneration .
  • Anti-inflammatory Activity :
    • Research has shown that sulfonamide derivatives can modulate inflammatory responses, potentially making this compound useful in conditions characterized by excessive inflammation.

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AcetylcholinesteraseStrong inhibition
UreaseModerate inhibition
AntibacterialModerate against Salmonella typhi
Anti-inflammatoryModulation of inflammatory responses

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of a phenylalanine derivative. Key steps include:

  • Sulfonamide Formation : Reacting 3-phenylpropanoic acid derivatives with 2-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
  • Purification : Use recrystallization or column chromatography to isolate the product. Optimization of solvent polarity (e.g., ethanol/water mixtures) improves yield .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products like hydrolyzed sulfonyl chlorides .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction confirms bond angles, stereochemistry, and packing motifs. For example, related sulfonamide derivatives show planar sulfonyl groups and hydrogen-bonded dimers .
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR verify aromatic proton environments (e.g., 2-chlorophenyl substituents at δ 7.4–7.6 ppm) and carbonyl signals (~170 ppm).
  • IR : Sulfonamide N–H stretches (~3250 cm1^{-1}) and S=O vibrations (~1350 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 354.05 for C15H _{15}H _{14}ClNO4S_4S) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities, such as inconsistent enzyme inhibition data?

  • Methodological Answer :

  • Assay Standardization : Control variables like buffer pH, ionic strength, and enzyme source (e.g., recombinant vs. tissue-extracted proteins).
  • Dose-Response Curves : Use IC50_{50} values to compare potency across studies. Discrepancies may arise from differences in compound purity or enantiomeric ratios .
  • Structural Analogues : Test derivatives (e.g., 4-fluorophenyl or nitro-substituted variants) to identify structure-activity relationships (SAR) influencing inhibition .

Q. What strategies are effective for separating enantiomers of this chiral sulfonamide?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Resolution factors >1.5 indicate baseline separation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) can selectively modify one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
  • Crystallization-Induced Diastereomerism : Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) and exploit solubility differences .

Q. How can the environmental fate and degradation pathways of this compound be studied?

  • Methodological Answer :

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Analyze breakdown products (e.g., chlorophenols) via LC-MS .
  • Biodegradation : Use soil microcosms or activated sludge systems. Measure half-lives under aerobic/anaerobic conditions and identify microbial metabolites .
  • QSPR Modeling : Predict partition coefficients (log P) and soil adsorption constants (Koc_{oc}) to assess bioaccumulation risks .

Methodological Design Questions

Q. What experimental designs are suitable for long-term stability studies of this compound?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and quantify impurities (e.g., sulfonic acid derivatives) .
  • Factorial Design : Vary temperature, humidity, and light exposure to identify critical degradation factors. Use ANOVA to determine significance (p < 0.05) .
  • Forced Degradation : Expose to oxidative (H2 _2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile functional groups .

Q. How can researchers optimize computational docking studies to predict protein-ligand interactions?

  • Methodological Answer :

  • Ligand Preparation : Generate 3D conformers with software like OpenBabel and assign partial charges using AM1-BCC.
  • Protein Preparation : Remove crystallographic water molecules and add hydrogen atoms to the target protein (e.g., COX-2 for anti-inflammatory studies).
  • Docking Validation : Compare predicted binding poses with crystallographic data for known inhibitors (RMSD < 2.0 Å indicates reliability) .

Data Analysis & Contradictions

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

  • Methodological Answer :

  • Solubility Parameters : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to rationalize discrepancies. For example, high δH_H (hydrogen bonding) may explain poor solubility in hexane .
  • Co-Solvency Studies : Use water-miscible solvents (e.g., DMSO) to enhance solubility. Plot phase diagrams to identify optimal solvent mixtures .

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